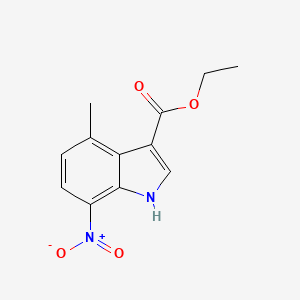
Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylindole as the starting material.
Nitration Reaction: The indole undergoes nitration to introduce the nitro group at the 7-position. This is usually achieved using nitric acid and sulfuric acid under controlled temperature conditions.
Carboxylation Reaction: The nitro-substituted indole is then subjected to carboxylation to introduce the carboxylate group at the 3-position. This can be done using reagents like ethyl chloroformate in the presence of a base.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are iron powder with hydrochloric acid, tin chloride, and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different substituted indole derivatives.
科学的研究の応用
Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism by which Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The nitro group and the carboxylate group play crucial roles in these interactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Ethyl 4-methyl-1H-indole-3-carboxylate: Lacks the nitro group.
Ethyl 7-nitro-1H-indole-3-carboxylate: Lacks the methyl group at the 4-position.
Ethyl 4-methyl-1H-indole-3-carboxylate-7-nitrobenzene: Contains a benzene ring instead of the indole ring.
Uniqueness: Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate is unique due to the presence of both the nitro group and the methyl group, which contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)8-6-13-11-9(14(16)17)5-4-7(2)10(8)11/h4-6,13H,3H2,1-2H3 |
InChIキー |
NPMGRJSFYXXGHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C12)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

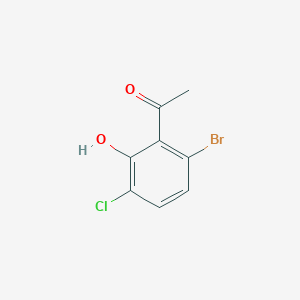
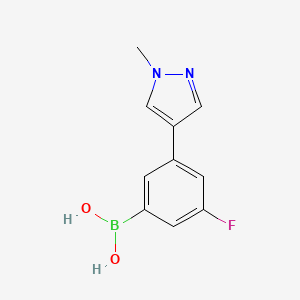

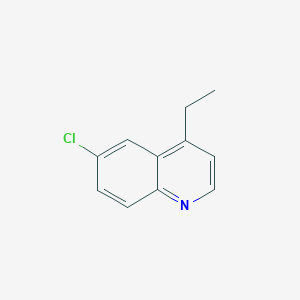
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
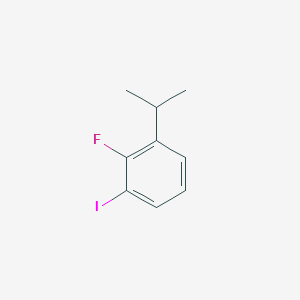
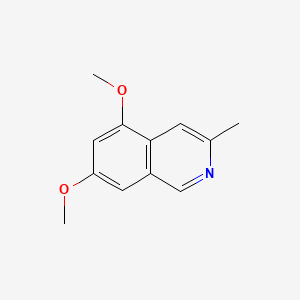
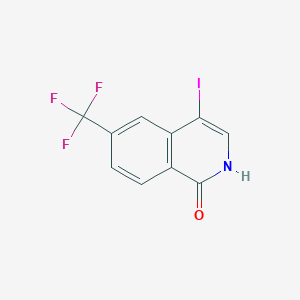
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)

